![molecular formula C11H12BrNO3S B1283019 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid CAS No. 126253-78-9](/img/structure/B1283019.png)
2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid, is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar functional groups have been studied. These compounds are of interest due to their potential pharmacological properties and their role in various chemical reactions.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of 2-[(5-amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters is achieved through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates, resulting in yields of up to 77% . Similarly, the synthesis of a novel thiophene-containing compound is performed by reacting malononitrile with CS2 in the presence of K2CO3 under reflux in DMF, followed by reaction with chloroacetone and cyclization . These methods suggest that the synthesis of the compound of interest might also involve multi-step reactions, possibly including the use of bromoacetates and sulfanyl groups as seen in these examples.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of a novel 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene has been characterized and optimized using FT-IR, NMR, mass spectrometry, and X-ray crystallography . The geometry of the molecule is stabilized by intramolecular interactions, which are also supported by computational methods such as DFT and NBO analysis. This suggests that the molecular structure of 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid could also be characterized using similar techniques to understand its conformation and intramolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For instance, the presence of acetyl and sulfanyl groups in the compounds suggests potential reactivity in nucleophilic substitution reactions or as electrophiles in condensation reactions . The synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of danshensu, indicates that acetoxy groups can be hydrolyzed to release bioactive compounds . This implies that the acetyl and sulfanyl groups in the compound of interest may also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of a bromine atom in 2-(3-bromo-4-methoxyphenyl)acetic acid affects the electron distribution within the molecule, as indicated by the C—C—C angles observed in its crystal structure . This suggests that the 4-bromophenyl group in the compound of interest may also influence its physical properties, such as solubility and melting point, as well as its chemical reactivity. Additionally, the formation of hydrogen-bonded dimers in the crystal structure of related compounds indicates that the compound of interest may also exhibit hydrogen bonding, affecting its crystallinity and stability .
科学研究应用
Heterocyclic Compound Synthesis The compound has been utilized in the synthesis of heterocyclic compounds, serving as a key starting material. Its reactions with carbon nucleophiles lead to Michael adducts, which are then used to create a variety of heterocyclic structures including pyridazinone, furanone, oxazinone, diazapine, pyrane, and hydroxyl pyridine derivatives. The steric factor plays a crucial role in determining the regioselectivity of these reactions, indicating the compound's versatility in organic synthesis (El-Hashash & Rizk, 2016).
Antileukotrienic Drug Synthesis It has been involved in the synthesis of potential antileukotrienic drugs, showcasing its application in medicinal chemistry. Through specific synthetic routes that address the low reactivity of certain aryl bromides, it has been transformed into compounds exhibiting antiplatelet activity. This suggests its potential in developing treatments for conditions mediated by leukotrienes, such as asthma and allergic rhinitis (Jampílek et al., 2004).
Advanced Reaction Product Identification Further research into the structural basis of protein reactivity and biological activity of related compounds has led to the identification of advanced reaction products originating from initial Michael adducts. This work provides insights into the modifications of cysteine residues by oxidative stress-related aldehydes, highlighting the biological relevance of these compounds and their potential therapeutic applications (Shimozu et al., 2009).
Catalytic Applications The compound has also found use in catalytic applications, demonstrating its utility beyond mere synthesis. For example, its derivatives have been employed as catalysts for formylation and acetylation reactions, offering a greener alternative for these essential organic transformations. Such applications underscore the compound's versatility and potential for innovation in various chemical processes (Niknam & Saberi, 2009).
安全和危害
This involves studying the toxicity, flammability, environmental impact, and health effects of the compound. Material Safety Data Sheets (MSDS) are a good source of this information.
未来方向
This could involve potential applications, ongoing research, and open questions about the compound. It could also include speculation or predictions about the compound based on current knowledge.
Please note that the availability of information can vary depending on the specific compound and its importance in industry or research. For a less-known or less-studied compound, some of this information may not be available.
属性
IUPAC Name |
2-acetamido-3-(4-bromophenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPBUFAQZNZYPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

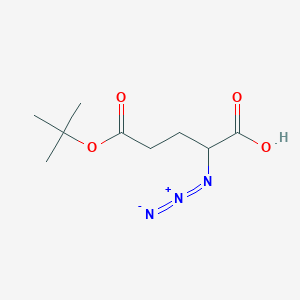
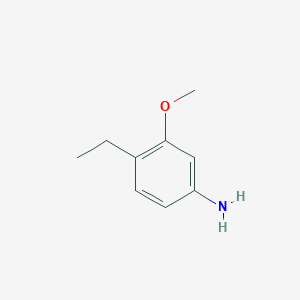
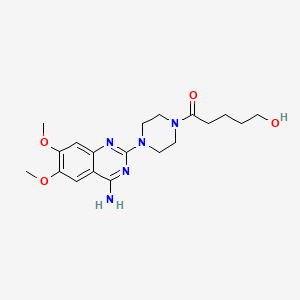
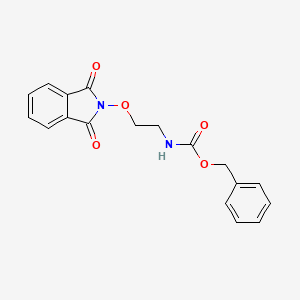
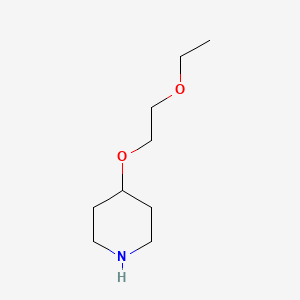

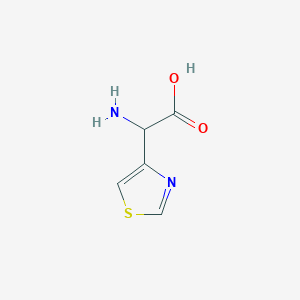
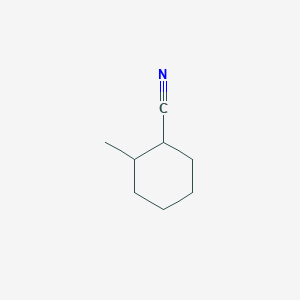
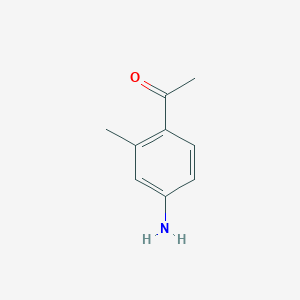
![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)
![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)
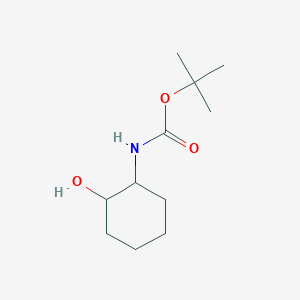
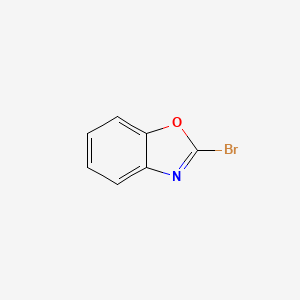
![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)